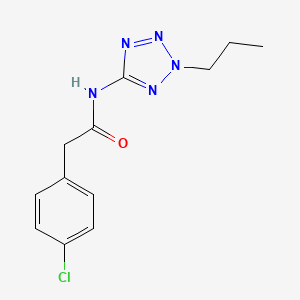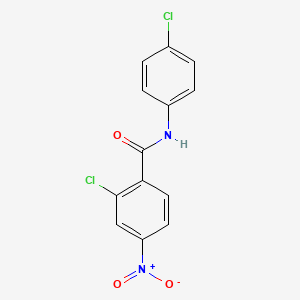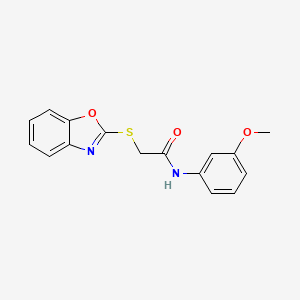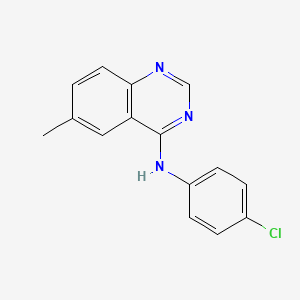![molecular formula C18H17N3O2S B5552257 2-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5552257.png)
2-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Imidazo[1,2-a]pyridines, including related compounds, are typically synthesized through various strategies, such as cyclization of aminopyridines with chloro ketones or bromination of 2-aryl-imidazo[1,2-a]pyridines where the hydrogen in the 3-position is replaced. For example, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines demonstrates the complexity and versatility of approaches to crafting these molecules (Khalafy, Dilmaghani, & A. Dilmaghani, 2002).
Molecular Structure Analysis
The crystal structure and molecular interactions of imidazo[1,2-a]pyridine derivatives have been explored through X-ray crystallography. Studies show that the molecular frameworks of these compounds can display significant planarity and specific orientations of substituent rings relative to the core imidazo[1,2-a]pyridine structure, influencing their chemical reactivity and physical properties (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).
Chemical Reactions and Properties
The chemical reactivity of imidazo[1,2-a]pyridines is highlighted by their participation in a variety of chemical reactions, such as the synthesis of novel dicationic imidazo[1,2-a]pyridines as antiprotozoal agents, demonstrating the potential for biological activity. These reactions often involve intermediates that can be further modified to produce a wide range of derivatives with varied biological activities (Ismail et al., 2004).
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyridines, such as solubility, melting points, and crystal structure, are closely tied to their molecular structure. For instance, the planarity of the imidazo[1,2-a]pyridine core and the orientation of substituent groups can affect the packing in the solid state, as well as the compound's optical properties, including UV absorption and fluorescence (Kielesiński, Tasior, & Gryko, 2015).
Chemical Properties Analysis
Imidazo[1,2-a]pyridines exhibit a range of chemical properties that make them of interest for various applications, from materials science to biomedicine. Their chemical stability, reactivity towards electrophiles and nucleophiles, and potential for protonation or functionalization at different positions on the ring system are areas of active research. The synthesis and properties of these compounds are influenced by the presence of electron-donating or electron-withdrawing groups, which can significantly alter their chemical behavior and interaction with biological targets (Godovikova & Gol'dfarb, 1965).
Aplicaciones Científicas De Investigación
Cardiotonic Agents and Heart Disease Research
Compounds structurally related to "2-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine" have been explored for their cardiotonic properties. For instance, studies on 2-[(2-Methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine (AR-L 115 BS) show its efficacy in improving cardiac output and reducing preload on the heart, which suggests its potential for treating heart failure and myocardial infarction. These studies highlight the compound's positive inotropic and vasodilating actions, providing valuable insights into developing treatments for cardiovascular diseases (Nebel, Sabin, & Surawitzki, 1981), (Thormann, Kramer, & Schlepper, 1981).
Anti-inflammatory and Anti-malarial Research
Research on compounds with similar structures has also focused on their anti-inflammatory and anti-malarial properties. For example, studies have explored the pharmacokinetics of pyronaridine, an anti-malarial developed in China, highlighting its potential for treating malaria with a focus on its absorption, distribution, and elimination profiles in humans. This research provides a framework for developing new anti-malarial treatments that can be orally administered for effective disease management (Feng, Wu, Wang, & Jiang, 1987).
Neurotoxicant Exposure Research
Another area of research involves studying the exposure to neurotoxicants, such as organophosphorus (OP) and pyrethroid (PYR) compounds, which are widely used insecticides. Investigations into the environmental exposure of preschool children to these compounds in South Australia have highlighted the widespread chronic exposure and its potential impacts on developing children. This research underscores the importance of understanding environmental exposure to neurotoxicants for public health policy and regulation (Babina, Dollard, Pilotto, & Edwards, 2012).
Propiedades
IUPAC Name |
[2-(3-methoxyphenyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-14-4-2-3-12(9-14)17-19-15-5-7-21(10-16(15)20-17)18(22)13-6-8-24-11-13/h2-4,6,8-9,11H,5,7,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZOJOLIHUIWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(N2)CN(CC3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5552175.png)
![4,6,8-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5552187.png)


![3,5-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5552195.png)
![1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5552201.png)


![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5552229.png)

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5552244.png)
![1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552247.png)
![N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552261.png)
